molecular formula C24H21ClN2O2 B2847111 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol CAS No. 861210-03-9

4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol

Cat. No. B2847111
CAS RN: 861210-03-9
M. Wt: 404.89
InChI Key: HFRPQSPIXIFEKR-UHFFFAOYSA-N
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Description

This compound, with the CAS No. 861210-03-9, has a molecular weight of 404.89 and a molecular formula of C24H21ClN2O2 . It is a derivative of quinoline, a heterocyclic compound that has applications in industrial and synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a phenol group attached at the 4-position. The quinoline core itself has a 2-chloroethyl group at the 3-position and a methyl group at the 2-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, it’s known that quinoline derivatives can undergo various reactions. For instance, they can participate in nucleophilic substitution reactions .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Effects on Mild Steel: A study investigated the corrosion inhibition effect of certain Schiff’s bases, including compounds related to the quinoline structure, on mild steel in hydrochloric acid solution. These compounds exhibited high inhibition efficiencies, suggesting their potential as corrosion inhibitors for industrial applications (Prabhu et al., 2008).

Fluorescence Sensing

  • Al3+ and Zn2+ Sensing Properties: Research on quinoline-based isomers revealed their dual fluorescence chemosensor capabilities for detecting Al3+ and Zn2+ ions, showcasing significant fluorescence intensity variations upon interaction. This suggests their application in environmental monitoring and analytical chemistry (Hazra et al., 2018).

Pharmacological Effects

  • Phenolic Acids and Pharmacological Effects: Chlorogenic Acid (CGA), related by structure to quinoline derivatives through its phenolic nature, has been studied for its wide range of biological and pharmacological effects, including antioxidant, hepatoprotective, and anti-inflammatory activities, making it relevant for addressing metabolic disorders (Naveed et al., 2018).

Antimicrobial Activity

  • Schiff Base Supramolecular Complexes: A study synthesized novel complexes from Schiff base ligands, demonstrating antimicrobial activity against various bacterial and fungal species. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents for medical and industrial applications (El-Sonbati et al., 2016).

Anticancer Potential

  • Apoptosis Induction and Anticancer Agents: Research identified a quinazoline derivative as a potent apoptosis inducer, with high efficacy in cancer models and significant blood-brain barrier penetration. This underscores the compound's potential as an anticancer agent, hinting at the broader utility of related quinoline compounds in oncology (Sirisoma et al., 2009).

Mechanism of Action

The compound is likely to be involved in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In ADEPT, a prodrug is administered that is converted into a cytotoxic drug by an enzyme within the tumor. This compound could potentially be the prodrug that is converted into a cytotoxic drug .

properties

IUPAC Name

4-[[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c1-16-21(13-14-25)24(27-17-7-9-18(28)10-8-17)22-15-20(11-12-23(22)26-16)29-19-5-3-2-4-6-19/h2-12,15,28H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRPQSPIXIFEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)NC4=CC=C(C=C4)O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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